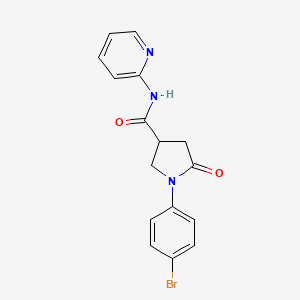![molecular formula C19H18ClNO3S B5059058 N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B5059058.png)
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-naphthalenesulfonamide” is a chemical compound that shares a part structure with phenoxyacetic acid . It is related to the family of phenoxy herbicides, which are widely used in agriculture . The best-known phenoxy herbicides include (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
Synthesis Analysis
The synthesis of related compounds involves the creation of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds differ in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various methods, including FT-IR analyses conducted on a Thermo Nicolet FT-IR iS10 spectrometer in the range of 650–4000 cm−1 at a resolution of 1 cm−1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the neutralization reaction carried out at 20 °C for 1 h .Mecanismo De Acción
Phenoxy herbicides, including (4-chloro-2-methylphenoxy)acetic acid (MCPA), act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth (“growing to death”). Thus, when applied to monocotyledonous crops such as wheat or maize (corn), they selectively kill broad-leaf weeds, leaving the crops relatively unaffected .
Propiedades
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-14-12-17(20)7-9-19(14)24-11-10-21-25(22,23)18-8-6-15-4-2-3-5-16(15)13-18/h2-9,12-13,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEZYGJIGIOFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine](/img/structure/B5058989.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5058990.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5058995.png)
![N-(3,4-dimethylphenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B5059003.png)

![({1-[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)methylamine](/img/structure/B5059040.png)
![1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5059045.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5059050.png)

methyl]thio}-1-pyrrolidinyl)benzoate](/img/structure/B5059069.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5059077.png)
![4-(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)thiomorpholine](/img/structure/B5059091.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5059099.png)